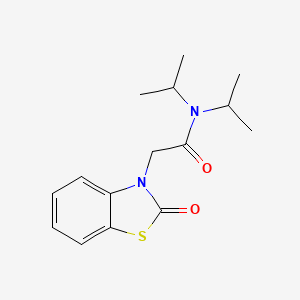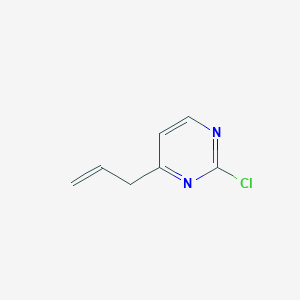![molecular formula C11H10Cl2N2O3 B14306602 1,1'-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride CAS No. 113369-12-3](/img/structure/B14306602.png)
1,1'-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride is a chemical compound with a unique structure featuring two pyridin-1-ium groups linked by a carbonylbis(oxy) bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride typically involves the reaction of pyridine derivatives with carbonyl-containing reagents under controlled conditions. One common method includes the use of pyridine and phosgene (carbonyl chloride) in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a chloride source .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The pyridin-1-ium groups can undergo substitution reactions with various nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the pyridin-1-ium groups under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .
Wissenschaftliche Forschungsanwendungen
1,1’-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1,1’-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-[Carbonylbis(oxy)]dipyrrolidine: Similar structure but with pyrrolidine groups instead of pyridin-1-ium.
1,1’-[Carbonylbis(oxy)]di(2(1H)-pyridinone): Contains pyridinone groups instead of pyridin-1-ium
Uniqueness
1,1’-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of pyridin-1-ium groups allows for unique interactions with biological molecules and makes it a valuable tool in various research applications .
Eigenschaften
CAS-Nummer |
113369-12-3 |
|---|---|
Molekularformel |
C11H10Cl2N2O3 |
Molekulargewicht |
289.11 g/mol |
IUPAC-Name |
dipyridin-1-ium-1-yl carbonate;dichloride |
InChI |
InChI=1S/C11H10N2O3.2ClH/c14-11(15-12-7-3-1-4-8-12)16-13-9-5-2-6-10-13;;/h1-10H;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
ZAPKCDQRCGBKGO-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=[N+](C=C1)OC(=O)O[N+]2=CC=CC=C2.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Bromophenyl)-[2-[(4-bromophenyl)diazenyl]-1,2-diphenylethenyl]diazene](/img/structure/B14306525.png)
![{[2-(Benzenesulfonyl)-2-fluoroethyl]sulfanyl}benzene](/img/structure/B14306532.png)





![N-[2-(Dimethylamino)ethyl]docosanamide](/img/structure/B14306586.png)

![2-[(7-Bromohept-2-YN-1-YL)oxy]oxane](/img/structure/B14306605.png)
![3-{[6-(Dimethylamino)hexyl]oxy}propanenitrile](/img/structure/B14306611.png)
![2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]-](/img/structure/B14306612.png)
![1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one](/img/structure/B14306620.png)

